2-(2,2,3-trimethylcyclopentyl)ethyl salicylate
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Overview
Description
2-(2,2,3-trimethylcyclopentyl)ethyl salicylate, also known as Ethylhexyl Salicylate, is a chemical compound widely used in the cosmetic industry as a UV filter in sunscreens and other personal care products. It is a colorless liquid with a faint odor and is soluble in most organic solvents. The compound is known for its ability to absorb UVB radiation, making it an essential ingredient in sunscreens.
Mechanism of Action
The mechanism of action of 2-(2,2,3-trimethylcyclopentyl)ethyl salicylate Salicylate involves the absorption of UVB radiation. When exposed to UVB radiation, the compound absorbs the energy and undergoes a chemical reaction, converting the absorbed energy into heat. This process prevents the UVB radiation from penetrating the skin and causing damage.
Biochemical and Physiological Effects:
2-(2,2,3-trimethylcyclopentyl)ethyl salicylate Salicylate has been shown to have a low potential for skin irritation and sensitization. It is also non-toxic and non-carcinogenic. However, studies have shown that the compound can be absorbed into the skin and may have an effect on the endocrine system. Further research is needed to fully understand the biochemical and physiological effects of 2-(2,2,3-trimethylcyclopentyl)ethyl salicylate Salicylate.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2,2,3-trimethylcyclopentyl)ethyl salicylate Salicylate in lab experiments include its ability to absorb UVB radiation, making it a useful tool in studying the effects of UV radiation on cells and tissues. However, the compound's ability to be absorbed into the skin may also be a limitation in some experiments, as it may interfere with the results.
Future Directions
Future research on 2-(2,2,3-trimethylcyclopentyl)ethyl salicylate Salicylate could focus on its potential effects on the endocrine system and its ability to be absorbed into the skin. Studies could also investigate the compound's potential as a tool for studying the effects of UV radiation on cells and tissues. Additionally, research could explore the use of 2-(2,2,3-trimethylcyclopentyl)ethyl salicylate Salicylate in other applications, such as in the food or pharmaceutical industries.
Synthesis Methods
The synthesis of 2-(2,2,3-trimethylcyclopentyl)ethyl salicylate Salicylate can be achieved through various methods. One of the most commonly used methods is the esterification of salicylic acid with 2-ethylhexanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds at high temperature and pressure, and the resulting product is then purified through distillation.
Scientific Research Applications
The use of 2-(2,2,3-trimethylcyclopentyl)ethyl salicylate Salicylate in sunscreen products has been extensively studied in scientific research. Its ability to absorb UVB radiation has been shown to be effective in protecting the skin from sun damage. Studies have also shown that 2-(2,2,3-trimethylcyclopentyl)ethyl salicylate Salicylate has a low potential for skin irritation, making it a safe and effective ingredient in sunscreen products.
properties
IUPAC Name |
2-(2,2,3-trimethylcyclopentyl)ethyl 2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-12-8-9-13(17(12,2)3)10-11-20-16(19)14-6-4-5-7-15(14)18/h4-7,12-13,18H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHBKNOHIHYVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)CCOC(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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